molecular formula C14H14N4O4 B12508090 2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide

2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide

Cat. No.: B12508090
M. Wt: 302.29 g/mol
InChI Key: OTRNRKBGXVADCG-UHFFFAOYSA-N
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Description

2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide is an organic compound with the molecular formula C14H14N4O4 and a molecular weight of 302.29 g/mol This compound is known for its unique structure, which includes two prop-2-yn-1-yloxy groups attached to a terephthalohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalohydrazide with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it valuable in bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide is unique due to its ability to undergo click chemistry reactions, making it highly versatile for various applications in materials science and bioconjugation. Its hydrazide functionality also allows for further derivatization and modification, enhancing its utility in synthetic chemistry.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

2,5-bis(prop-2-ynoxy)benzene-1,4-dicarbohydrazide

InChI

InChI=1S/C14H14N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h1-2,7-8H,5-6,15-16H2,(H,17,19)(H,18,20)

InChI Key

OTRNRKBGXVADCG-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=C(C=C1C(=O)NN)OCC#C)C(=O)NN

Origin of Product

United States

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